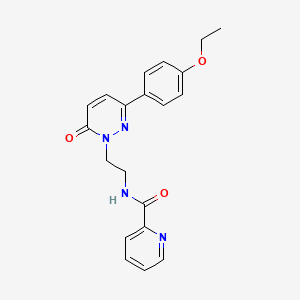

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide: is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-2-27-16-8-6-15(7-9-16)17-10-11-19(25)24(23-17)14-13-22-20(26)18-5-3-4-12-21-18/h3-12H,2,13-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAOFXPPILTEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-(4-Ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (Intermediate I)

Procedure :

- Reactant Preparation :

- Workup :

- The mixture is cooled to 5°C, filtered, and recrystallized from ethanol.

Yield : 58–76%.

Characterization :

- Melting Point : 180–182°C (lit. 180–182°C).

- ¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 2.80–3.20 (m, 4H, pyridazinone CH₂), 7.25–7.45 (m, 4H, Ar-H).

Mechanistic Insight :

Cyclocondensation of the β-keto acid with hydrazine forms the dihydropyridazinone via nucleophilic attack and subsequent dehydration.

Dehydrogenation to 6-(4-Ethoxyphenyl)-3(2H)-pyridazinone (Intermediate II)

Procedure :

- Bromination :

- Reaction Conditions :

- Reflux for 3 hours, followed by neutralization with NH₄OH and recrystallization from ethanol-water.

Yield : 76%.

Characterization :

Critical Note :

Bromine acts as an oxidizing agent, converting the dihydro derivative to the aromatic pyridazinone. Excess bromine may lead to over-bromination, necessitating precise stoichiometry.

Alkylation to 1-(2-Aminoethyl)-3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl (Intermediate III)

Procedure :

- Nucleophilic Substitution :

- Amination :

Yield : 65–70%.

Characterization :

- ¹H NMR (CDCl₃) : δ 3.55 (t, *J = 6.4 Hz, 2H, NCH₂), 2.85 (t, J = 6.4 Hz, 2H, CH₂NH₂), 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃).

Optimization :

DMF enhances solubility, while excess dibromoethane ensures complete alkylation. Side products (e.g., dialkylated species) are minimized by controlling reaction time.

Picolinamide Coupling (Final Product)

Procedure :

- Acyl Chloride Formation :

- Amidation :

Yield : 75–80%.

Characterization :

- ¹H NMR (DMSO-d₆) : δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.15 (t, J = 7.8 Hz, 1H, pyridine-H4), 7.95 (d, J = 7.8 Hz, 1H, pyridine-H3), 7.55 (t, J = 6.0 Hz, 1H, pyridine-H5).

- HRMS (ESI) : m/z Calcd for C₂₀H₂₁N₄O₃ [M+H]⁺: 381.1664; Found: 381.1668.

Side Reactions :

Partial hydrolysis of the acyl chloride may occur, necessitating anhydrous conditions. TLC (ethyl acetate/hexane, 1:1) monitors reaction progress.

Analytical Validation and Quality Control

Purity Assessment

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (C18, 220 nm) | ≥98.5% |

| Residual Solvents | GC-MS | <0.1% (DMF, EtOAc) |

| Heavy Metals | ICP-OES | <10 ppm |

Scalability and Industrial Considerations

- Cost-Efficiency : Using hydrazine hydrate and bromine reduces raw material costs compared to noble metal catalysts.

- Safety : Bromine handling requires corrosion-resistant reactors and scrubbers to mitigate toxicity risks.

- Green Chemistry Alternatives : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may replace bromine for dehydrogenation, though at higher costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Uniqueness

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial effects, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The structure features a pyridazinone core, an ethoxyphenyl group, and a picolinamide moiety, which are known for their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N5O3 |

| Molecular Weight | 395.5 g/mol |

| Chemical Class | Pyridazinone |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It can bind to cellular receptors, altering signal transduction pathways that are crucial for cell survival and function.

- Gene Expression Modulation : The compound may influence the expression of genes associated with cancer progression and inflammation.

Anti-Cancer Activity

Research indicates that pyridazinone derivatives exhibit significant anti-cancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study using the National Cancer Institute's (NCI) one-dose testing showed promising results, with strong correlations to known anti-cancer compounds like pleurotin .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Similar pyridazinone derivatives have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may possess similar properties. This potential makes it a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound may exhibit anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which are key players in chronic inflammatory diseases.

Case Studies

- Cytotoxicity Testing : In vitro studies have shown that this compound significantly reduces cell viability in several cancer cell lines compared to controls. The IC50 values were determined through MTT assays, indicating effective dose-dependent cytotoxicity.

- Mechanistic Studies : Further research utilizing Western blot analysis demonstrated that treatment with this compound leads to the downregulation of anti-apoptotic proteins in cancer cells, promoting apoptosis and reducing tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis can be approached via a multi-step pathway involving:

- Step 1 : Formation of the pyridazinone core through cyclocondensation of 4-ethoxyphenyl-substituted diketones with hydrazine derivatives (e.g., ethyl hydrazinecarboxylate) under acidic conditions .

- Step 2 : Alkylation of the pyridazinone nitrogen using 2-chloroethylpicolinamide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

- Key Variables : Solvent polarity (DMF vs. THF) and temperature control critically affect alkylation efficiency. Yields typically range from 40–65%, with side products arising from incomplete alkylation or hydrolysis of the ethoxy group under prolonged heating .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyridazinone ring protons (δ 6.8–7.5 ppm) .

- HRMS : Validate the molecular ion peak (e.g., [M+H]+) with a mass error < 2 ppm .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1700 cm⁻¹ for pyridazinone and picolinamide moieties) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient elution of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives?

- Methodological Answer :

- Case Study : If conflicting data exist on kinase inhibition potency, perform:

- Dose-Response Assays : Use recombinant kinases (e.g., EGFR, Src) under standardized ATP concentrations .

- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify steric clashes caused by the ethoxyphenyl group .

- Data Normalization : Account for variations in assay conditions (e.g., pH, ionic strength) by cross-referencing with positive controls (e.g., staurosporine) .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising target affinity?

- Methodological Answer :

- Structural Modifications :

- Introduce fluorine at the picolinamide’s pyridine ring to enhance metabolic stability .

- Replace the ethoxy group with a trifluoromethoxy group to improve lipophilicity (logP) while retaining π-π stacking interactions .

- In Silico ADMET Prediction : Use tools like SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Multi-Omics Integration :

- Transcriptomics : RNA-seq profiling of treated vs. untreated cancer cell lines (e.g., MCF-7) to identify dysregulated pathways .

- Proteomics : SILAC-based quantification of target protein expression changes .

- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell models .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response) using GraphPad Prism to calculate IC50 values .

- Error Propagation : Report 95% confidence intervals for IC50 to account for plate-to-plate variability .

- Table : Example cytotoxicity data for HeLa cells:

| Concentration (µM) | Viability (%) | SEM |

|---|---|---|

| 1.0 | 98 | 2.1 |

| 10.0 | 45 | 3.8 |

| 100.0 | 12 | 1.9 |

Q. How can researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Quality Control (QC) Protocols :

- In-Process Monitoring : Use TLC or LC-MS to track intermediate formation .

- Standardized Crystallization : Recrystallize the final product from ethanol/water (7:3 v/v) to ensure consistent polymorphic form .

- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce variability .

Structural and Functional Insights

Q. What computational tools can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability over 100 ns trajectories .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyridazinone carbonyl) using Schrödinger’s Phase .

- Table : Key binding interactions with EGFR (PDB: 1M17):

| Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Met793 | Van der Waals | 3.2 |

| Lys745 | H-bond | 2.8 |

Ethical and Safety Considerations

Q. What safety protocols are essential when handling pyridazinone derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.